Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Overview
Description
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-formylbenzoic acid methyl ester with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride as a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water, and the product is extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzoate: Similar structure but with an additional trifluoromethyl group.
Methyl 4-(2,2,2-trifluoro-1-hydroxypropyl)benzoate: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJUNKFWSHGRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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